molecular formula C13H17ClN2O B1340318 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 909245-93-8

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B1340318
M. Wt: 252.74 g/mol
InChI Key: CPWRCOVGLFMNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole (ACMO) is a heterocyclic compound with a wide range of applications in the scientific field. It has been used as a catalyst in various chemical reactions, as an inhibitor of enzymes, and as a fluorescent dye for imaging and detection. ACMO is a versatile compound with a wide range of applications in the scientific field, making it an important tool for researchers.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been conducted on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives, including adamantyl-substituted compounds. These compounds are synthesized through various chemical reactions, with their structures confirmed by spectroanalytical techniques and, in some cases, crystal structure determination (Khan et al., 2012). Spectroscopic investigations, such as FT-IR and FT-Raman, have also been utilized to analyze the vibrational wavenumbers and molecular properties of these compounds (Haress et al., 2015).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole derivatives have been a focus of research. These studies demonstrate the potential of these compounds to produce good or moderate activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives have shown marked antifungal activity and dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2007).

Anti-HIV and Anti-influenza Activities

Research into the anti-HIV and anti-influenza activities of these derivatives has yielded promising results. Certain compounds have been tested for their inhibitory activity against HIV-1 and HIV-2, with moderate activity observed, suggesting their potential as leads in the development of new antiviral agents. Additionally, some derivatives have shown high inhibitory activity against H1N1 influenza A viruses, highlighting their relevance in antiviral research (Seliverstova et al., 2018).

Antiproliferative Activity

A series of adamantanyl-1,3-thiazole and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antiproliferative activity against various human tumor-derived cell lines. This research suggests that specific compounds within this series exhibit activity against certain cell lines, indicating their potential in cancer research (Zahid et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Adamantane and oxadiazole derivatives are areas of active research due to their wide range of biological activities1.


Please note that this is a general overview and may not apply directly to “2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole”. For more specific information, further research would be needed.


properties

IUPAC Name

2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-7-11-15-16-12(17-11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWRCOVGLFMNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.